molecular formula C13H16N2O2S B2630353 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol CAS No. 80549-62-8

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2630353
CAS No.: 80549-62-8
M. Wt: 264.34
InChI Key: SCIKBGWQQVYQRC-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

The synthesis of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield the desired oxadiazole compound .

Synthetic Route:

    Step 1: 4-tert-butylphenol + chloroacetic acid → 4-tert-butylphenoxyacetic acid

    Step 2: 4-tert-butylphenoxyacetic acid + thiosemicarbazide + phosphorus oxychloride → this compound

Reaction Conditions:

    Temperature: Typically carried out at elevated temperatures.

    Catalysts: Phosphorus oxychloride is used as a catalyst.

Chemical Reactions Analysis

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced heterocycles.

    Substitution: Thioethers, disulfides.

Scientific Research Applications

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds to 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol include other oxadiazole derivatives such as:

  • 5-(4-Methylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Chlorophenoxymethyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol

Uniqueness:

Properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)9-4-6-10(7-5-9)16-8-11-14-15-12(18)17-11/h4-7H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIKBGWQQVYQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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